1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea is an organic compound characterized by a unique structure that includes a furan ring substituted with hydroxy, methyl, and oxo groups, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea typically involves the reaction of 4-hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with urea under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives .
Scientific Research Applications
1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and oxo functionalities and exhibit similar biological activities.
Indole derivatives: Indoles also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness: 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H8N2O4 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
(3-hydroxy-2-methyl-5-oxo-2H-furan-4-yl)urea |
InChI |
InChI=1S/C6H8N2O4/c1-2-4(9)3(5(10)12-2)8-6(7)11/h2,9H,1H3,(H3,7,8,11) |
InChI Key |
FWVJHNDICXAPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)O1)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.